molecular formula C7H11N3O2S B241540 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

Cat. No. B241540
M. Wt: 201.25 g/mol
InChI Key: DLOKQSSIIBJMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a chemical compound with potential applications in scientific research. It is a thiazolidinone derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in disease pathways or by disrupting cellular processes in bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as the proliferation of tumor cells. It has also been shown to inhibit the activity of aldose reductase, an enzyme involved in diabetic complications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide in lab experiments is its potential as a broad-spectrum antimicrobial agent. It may also be useful in studying the role of aldose reductase in disease pathways. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide. One direction is to further investigate its mechanism of action, which may provide insight into its potential as a therapeutic agent. Another direction is to study its potential as an inhibitor of other enzymes involved in disease pathways. Additionally, it may be useful to explore its potential as a drug delivery agent or in combination with other drugs to enhance their efficacy.

Synthesis Methods

The synthesis of 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has been reported in the literature. One method involves the reaction of 2-aminothiazole with methyl isothiocyanate to form 2-(methylthio)thiazole. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(methylthio)thiazole-4-acetate. The final step involves the reaction of this intermediate with hydrazine hydrate to form 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide.

Scientific Research Applications

2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been investigated as a potential inhibitor of enzymes involved in disease pathways, such as aldose reductase, which is involved in diabetic complications.

properties

Product Name

2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C7H11N3O2S/c1-9-7-10(2)6(12)4(13-7)3-5(8)11/h4H,3H2,1-2H3,(H2,8,11)

InChI Key

DLOKQSSIIBJMQB-UHFFFAOYSA-N

SMILES

CN=C1N(C(=O)C(S1)CC(=O)N)C

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)N)C

Origin of Product

United States

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